Ácido isoursodeoxílico

Descripción general

Descripción

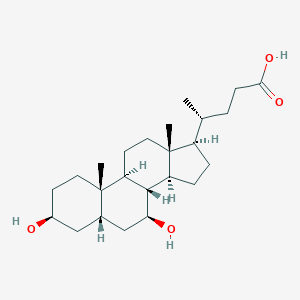

Isoursodeoxycholic acid is a bile acid derivative, specifically a 3β-epimer of ursodeoxycholic acid. It is a secondary bile acid formed through the epimerization of ursodeoxycholic acid in vivo. This compound has been studied for its potential therapeutic effects, particularly in the treatment of liver diseases and cholestasis .

Aplicaciones Científicas De Investigación

Isoursodeoxycholic acid has several scientific research applications:

Chemistry: It is used as a model compound to study bile acid metabolism and the effects of epimerization on bile acid function.

Biology: Research on isoursodeoxycholic acid helps in understanding the role of bile acids in cellular processes and their impact on liver function.

Medicine: It has potential therapeutic applications in treating liver diseases, such as primary biliary cirrhosis and cholestasis.

Industry: The compound is used in the pharmaceutical industry for the development of bile acid-based therapies.

Mecanismo De Acción

Target of Action

Isoursodeoxycholic acid (isoUDCA), a derivative of ursodeoxycholic acid (UDCA), primarily targets the bile acid pool in the human body . Bile acids play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins in the small intestine .

Mode of Action

IsoUDCA works by replacing the hydrophobic or more toxic bile acids from the bile acid pool . It is less toxic than cholic acid or chenodeoxycholic acid due to its hydrophilicity . This replacement process reduces the toxicity of the bile acid pool, thereby alleviating symptoms of certain liver diseases .

Biochemical Pathways

IsoUDCA affects the enterohepatic circulation of bile acids . In the liver, isoUDCA is epimerized to UDCA, a process that involves the conversion of isoUDCA to UDCA . This process is facilitated by enzymes in the liver and intestines . The converted UDCA then participates in the digestion and absorption of dietary lipids in the small intestine .

Pharmacokinetics

The absorption of isoUDCA is influenced by dietary factors. High-fat diets can enhance and delay the absorption of isoUDCA . After absorption, isoUDCA undergoes first-pass metabolism in the liver, where it is epimerized to UDCA . The majority of isoUDCA and UDCA in the serum are conjugated with either glucuronic acid or N-acetylglucosamine, indicating hepatic formation and systemic secretion of glycosidic conjugates .

Result of Action

The primary result of isoUDCA’s action is the improvement of clinical and biochemical indices in a variety of cholestatic liver diseases . By replacing more toxic bile acids in the bile acid pool, isoUDCA reduces the toxicity of bile, alleviating symptoms of liver diseases such as primary biliary cirrhosis .

Action Environment

The action of isoUDCA can be influenced by environmental factors such as diet. For instance, high-fat diets can enhance and delay the absorption of isoUDCA . Moreover, the efficacy of isoUDCA can be affected by the patient’s overall health status, including liver function and the presence of other medical conditions .

Análisis Bioquímico

Biochemical Properties

Isoursodeoxycholic acid is a 3β-epimer of the secondary bile acid ursodeoxycholic acid (UDCA) . It is formed from UDCA via epimerization in vivo and can be isomerized back into UDCA . This epimerization process involves enzymes in the intestine and liver . The nature of these interactions is likely to be enzymatic, involving the transfer of a hydrogen atom from one position to another on the bile acid molecule .

Cellular Effects

Isoursodeoxycholic acid has been shown to have hepatoprotective properties . It has been used in the treatment of patients with primary biliary cirrhosis (PBC) and has shown to improve clinical and biochemical indices in a variety of cholestatic liver diseases . It influences cell function by protecting hepatocytes and cholangiocytes from bile acid-induced damage .

Molecular Mechanism

It exerts its effects at the molecular level through this conversion, which involves binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isoursodeoxycholic acid have been observed over time. For example, in patients with PBC and persistent elevations of gamma-glutamyl transpeptidase (gamma-GT) and alkaline phosphatase, treatment with UDCA for more than one year led to significant improvements .

Dosage Effects in Animal Models

In animal models, the effects of Isoursodeoxycholic acid have been observed to vary with different dosages. For instance, in bile duct-ligated rats, Isoursodeoxycholic acid (2,500 mg/kg in the diet) decreased serum alkaline phosphatase (ALP), aspartate aminotransferase (AST), and alanine transaminase (ALT) levels .

Metabolic Pathways

Isoursodeoxycholic acid is involved in the metabolic pathway of bile acid synthesis. It is formed from UDCA via epimerization, a process that involves the transfer of a hydrogen atom from one position to another on the bile acid molecule .

Transport and Distribution

Bile acids, including Isoursodeoxycholic acid, are transported into the lumen of the small intestine via the biliary duct, where they act as emulsifiers to help the digestion and absorption of dietary lipids, cholesterol, and fat-soluble nutrients . They are then transported to the liver through the portal vein, and efficiently taken up by the hepatocyte .

Subcellular Localization

The subcellular localization of Isoursodeoxycholic acid is likely to be within the hepatocytes and cholangiocytes, where it exerts its hepatoprotective effects

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of isoursodeoxycholic acid typically begins with the preparation of the methyl ester of ursodeoxycholic acid. This ester is then subjected to various chemical reactions to achieve the desired epimerization. One common method involves boiling the acid in methanol in the presence of hydrochloric acid to form the methyl ester, which is then treated with specific reagents to yield isoursodeoxycholic acid .

Industrial Production Methods: Industrial production of isoursodeoxycholic acid often involves the use of electrochemical methods for higher stereoselectivity and environmental friendliness. For instance, the electroreduction of 7-ketone lithocholic acid in the presence of dimethyl sulfoxide, dimethylformamide, or N-methyl-2-pyrrolidone as stereoselectivity additives has been shown to produce high yields of isoursodeoxycholic acid .

Análisis De Reacciones Químicas

Types of Reactions: Isoursodeoxycholic acid undergoes various chemical reactions, including oxidation, reduction, and epimerization. These reactions are crucial for its metabolic transformation and therapeutic effects.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize isoursodeoxycholic acid.

Reduction: Electrochemical reduction methods, as mentioned earlier, are employed to achieve high stereoselectivity.

Epimerization: This process involves the conversion of ursodeoxycholic acid to isoursodeoxycholic acid through specific enzymatic or chemical pathways.

Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of isoursodeoxycholic acid, which are further metabolized in the body .

Comparación Con Compuestos Similares

Ursodeoxycholic Acid: The parent compound from which isoursodeoxycholic acid is derived. It is used to treat similar liver conditions but has different stereochemistry.

Chenodeoxycholic Acid: Another bile acid used in the treatment of gallstones and liver diseases.

Lithocholic Acid: A secondary bile acid with distinct metabolic and toxicological properties compared to isoursodeoxycholic acid.

Uniqueness: Isoursodeoxycholic acid is unique due to its specific epimerization at the 3β position, which imparts distinct biochemical properties and therapeutic potential. Its ability to be isomerized back into ursodeoxycholic acid adds to its versatility in therapeutic applications .

Propiedades

IUPAC Name |

(4R)-4-[(3S,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDATBOHQWOJDD-DNMBCGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318875 | |

| Record name | Isoursodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoursodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

78919-26-3 | |

| Record name | Isoursodeoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78919-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoursodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078919263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoursodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3.BETA.,7.BETA.-DIHYDROXY-5.BETA.-CHOLAN-24-OIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R6LC4J3N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoursodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

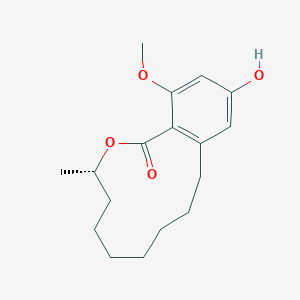

Feasible Synthetic Routes

Q1: What is the relationship between isoursodeoxycholic acid (isoUDCA) and ursodeoxycholic acid (UDCA)?

A: IsoUDCA is a naturally occurring epimer of UDCA, differing only in the orientation of the hydroxyl group at the C-3 position. [] Significantly, isoUDCA can be metabolized into UDCA within the liver. [] This conversion suggests a potential pro-drug characteristic for isoUDCA. []

Q2: How does the administration of isoUDCA impact the levels of different bile acids in the body?

A: Upon administration, isoUDCA undergoes hepatic first-pass epimerization, converting to UDCA. [] This process leads to UDCA becoming the predominant bile acid in both serum and urine, even when isoUDCA is administered. [] This suggests that the therapeutic benefits observed after isoUDCA administration are likely mediated through its conversion to UDCA. []

Q3: Does the human body produce isoUDCA? If so, how is it formed?

A: Yes, isoUDCA is naturally present in human plasma as a metabolite of UDCA. [] This formation occurs through the epimerization of the 3α-hydroxy group in UDCA to a 3β-hydroxy configuration, a process facilitated by 3β-hydroxysteroid dehydrogenases (HSDs) and 3-oxo-reductases. []

Q4: What is the role of human liver alcohol dehydrogenase γγ isozyme in the metabolism of isoUDCA?

A: The human liver alcohol dehydrogenase γγ isozyme plays a crucial role in isoUDCA metabolism by acting as a 3β-hydroxysteroid dehydrogenase (HSD). [] This enzyme catalyzes the conversion of the 3β-hydroxy group in isoUDCA to a 3α-hydroxy group, effectively transforming it into UDCA. []

Q5: What is the significance of N-acetylglucosamine conjugation in the metabolism of UDCA and isoUDCA?

A: N-acetylglucosamine conjugation represents a major metabolic pathway for both UDCA and isoUDCA. [] This process involves the attachment of N-acetylglucosamine to the bile acids, primarily at the 7β-position for 7β-hydroxy bile acids like UDCA. [] The resulting N-acetylglucosamine conjugates are then predominantly excreted in urine. []

Q6: How do the levels of isoUDCA in the blood relate to liver function?

A: Studies indicate a correlation between blood isoUDCA levels and liver health. [] Specifically, the ratio of isoUDCA to total UDCA (isoUDCA + UDCA) in the blood has been observed to decrease with the progression of liver disease. [] This suggests a potential role for isoUDCA as a biomarker for assessing liver function.

Q7: What enzymes are involved in the interconversion of bile acids like UDCA and isoUDCA?

A: Enzymes belonging to the 17β-hydroxysteroid dehydrogenase (17β-HSD) family play a crucial role in bile acid metabolism, including the interconversion of UDCA and isoUDCA. [] Specifically, 17β-HSD type 10 (17β-HSD10) exhibits activity towards both UDCA and isoUDCA, catalyzing the oxidation of their 7β-hydroxy group. []

Q8: How do dietary interventions, particularly a high-fat diet, impact isoUDCA levels?

A: High-fat diets can disrupt the balance of gut microbiota, potentially influencing bile acid metabolism and levels, including isoUDCA. [] Interestingly, interventions with prebiotics like Lycium Barbarum Polysaccharides (LBP) have demonstrated the ability to modulate gut microbiota composition and restore the balance of bile acids, including isoUDCA, in high-fat diet-induced obese rats. [] This highlights the intricate relationship between diet, gut microbiota, and bile acid metabolism.

Q9: What are the implications of the wide substrate specificity of 17β-HSD10 in the context of isoUDCA metabolism?

A: The broad substrate specificity of 17β-HSD10 enables it to interact with various steroids, including isoUDCA. [] This enzyme possesses a large hydrophobic cleft in its active site, allowing it to accommodate steroids in different orientations and catalyze reactions on different functional groups. [] This suggests a potential role for 17β-HSD10 in regulating the levels of not only isoUDCA but also other steroids, impacting various metabolic pathways.

Q10: Does the gut microbiota play a role in the metabolism of isoUDCA?

A: The gut microbiota plays a significant role in the metabolism of bile acids, and research suggests it might also be involved in isoUDCA metabolism. [, ] Alterations in the composition and function of the gut microbiota, often associated with conditions like alcoholic hepatitis, can affect bile acid metabolism and potentially influence isoUDCA levels. []

Q11: What are the challenges in studying the metabolism and effects of isoUDCA?

A: Studying isoUDCA presents several challenges. One significant hurdle is the rapid conversion of isoUDCA to UDCA in vivo, making it difficult to isolate and study the independent effects of isoUDCA. [] Additionally, the complex interplay between the host and gut microbiota in bile acid metabolism further complicates the investigation of isoUDCA's specific roles and therapeutic potential. [, ] Advanced experimental techniques and comprehensive analytical methods are crucial to overcome these challenges and gain deeper insights into isoUDCA's functions.

Q12: What are the potential future directions for research on isoUDCA?

A12: Future research on isoUDCA could focus on:

- Developing specific inhibitors of the enzymes responsible for isoUDCA-UDCA conversion: This would allow for a more precise investigation of isoUDCA's independent effects. [, ]

- Investigating the impact of targeted interventions on gut microbiota: This could help elucidate the role of the gut microbiome in isoUDCA metabolism and explore potential therapeutic avenues. [, ]

- Conducting clinical trials to directly assess the efficacy and safety of isoUDCA in various liver diseases. []

- Exploring the potential of isoUDCA as a biomarker for diagnosing and monitoring liver disease progression. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methoxyimidazo[1,2-A]pyrazine](/img/structure/B122559.png)

![methyl (2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-formamido-3-sulfanylpropanoyl]amino]-4-methylpent-4-enoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoate](/img/structure/B122569.png)

![1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B122590.png)